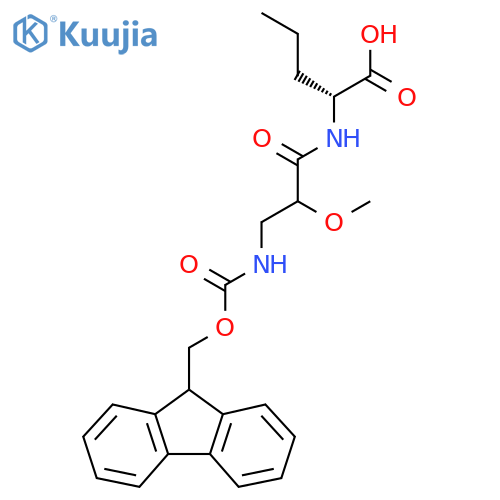Cas no 2648926-99-0 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid)

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid
- (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid
- EN300-1520906
- 2648926-99-0
-
- インチ: 1S/C24H28N2O6/c1-3-8-20(23(28)29)26-22(27)21(31-2)13-25-24(30)32-14-19-17-11-6-4-9-15(17)16-10-5-7-12-18(16)19/h4-7,9-12,19-21H,3,8,13-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t20-,21?/m1/s1
- InChIKey: PRXXQFIDHQFNFK-VQCQRNETSA-N
- ほほえんだ: O(C(NCC(C(N[C@@H](C(=O)O)CCC)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 440.19473662g/mol
- どういたいしつりょう: 440.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 114Ų
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1520906-0.5g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1520906-10.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1520906-250mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1520906-100mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 100mg |
$2963.0 | 2023-09-26 | ||
| Enamine | EN300-1520906-0.05g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1520906-2.5g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1520906-0.1g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1520906-0.25g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1520906-5.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1520906-500mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 500mg |
$3233.0 | 2023-09-26 |
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid 関連文献
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acidに関する追加情報
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic Acid: A Comprehensive Overview
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid, with the CAS number 1315857-54-7, is a complex organic compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmacology. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxy substituent, and an amide linkage. The presence of these functional groups makes it a versatile molecule with potential applications in peptide synthesis, drug delivery systems, and as a building block for more complex molecules.
The core structure of this compound consists of a pentanoic acid backbone, which serves as the foundation for the attachment of other functional groups. The Fmoc group, derived from 9H-fluorene, is a well-known protecting group in peptide synthesis. Its inclusion in this compound highlights its potential role in the synthesis of bioactive peptides or proteins. The methoxy group at the 2-position adds to the molecule's complexity and may influence its solubility, stability, and reactivity. Recent studies have shown that such substituents can significantly impact the pharmacokinetic properties of molecules, making them more suitable for therapeutic applications.
One of the most intriguing aspects of this compound is its stereochemistry. The (2R) configuration indicates that the molecule has chirality at the second carbon atom. Chiral compounds are of great importance in pharmaceuticals due to their ability to interact selectively with biological targets. For instance, the R configuration may confer specific pharmacodynamic properties that are advantageous in drug design. Researchers have been exploring how stereochemistry influences the bioavailability and efficacy of such compounds, leading to promising results in preclinical models.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The use of Fmoc as a protecting group is a testament to its stability under mild reaction conditions and its ease of removal during deprotection steps. Recent advancements in catalytic asymmetric synthesis have enabled more efficient routes to prepare enantiomerically pure versions of this compound. Such methods are critical for ensuring high yields and maintaining the integrity of the chiral center during synthesis.
In terms of applications, this compound has shown potential in peptide-based drug delivery systems. The Fmoc group can act as a temporary protective moiety during peptide assembly, ensuring precise control over the sequence and structure of bioactive peptides. Once assembled, these peptides can be deprotected to release active pharmaceutical ingredients or vaccines. Additionally, the methoxy group may enhance the solubility and stability of these peptides under physiological conditions.
Recent research has also explored the use of this compound as a building block for more complex molecules with potential therapeutic applications. For example, researchers have investigated its role in constructing macrocyclic compounds with antimicrobial properties. These studies suggest that modifying the pentanoic acid backbone or introducing additional functional groups could lead to novel bioactive agents with improved efficacy.
From an analytical standpoint, this compound presents unique challenges due to its complex structure and stereochemistry. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming its identity and purity. High-resolution mass spectrometry (HRMS) has proven particularly useful in determining its molecular formula and detecting impurities that may arise during synthesis.
In conclusion, (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid is a multifaceted compound with significant potential in various areas of chemical research and development. Its intricate structure, stereochemistry, and functional groups make it an invaluable tool for advancing peptide synthesis, drug delivery systems, and therapeutic agent development. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
2648926-99-0 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid) 関連製品
- 1805535-84-5(3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde)
- 2229334-24-9(tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate)
- 1797534-52-1(N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide)
- 48122-14-1(Hexahydro-3a-methyl-1,3-isobenzofurandione)
- 2639378-37-1(rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo3,4-b1,4oxazin-2-ylacetic acid)
- 946314-69-8(2-methylpropyl N-(4-{2-4-(furan-2-carbonyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate)
- 1876127-20-6(3-4-(benzyloxy)phenyl-2,2-dimethylcyclopropan-1-amine)
- 2171738-17-1(3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1261969-57-6(3-Fluoro-4-(4-formylphenyl)benzoic acid)
- 1315050-77-1(ethyl (4R)-4-aminopentanoate)




